trans-1-Decalone
CAS No.:
Cat. No.: VC13607936
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O |
|---|---|
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m0/s1 |
| Standard InChI Key | AFEFRXAPJRCTOW-DTWKUNHWSA-N |
| Isomeric SMILES | C1CC[C@@H]2[C@@H](C1)CCCC2=O |
| SMILES | C1CCC2C(C1)CCCC2=O |
| Canonical SMILES | C1CCC2C(C1)CCCC2=O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
trans-1-Decalone (C₁₀H₁₆O) features a bicyclo[4.4.0]decan-1-one framework, where the ketone group occupies the first position of the decalin system . The trans designation arises from the spatial arrangement of hydrogen atoms at the ring fusion points (C4a and C8a), which adopt opposite orientations relative to the carbonyl group . This stereochemistry is critical for its reactivity and interactions with enzymes, as evidenced by studies on ketoreductase substrate specificity .
Key Structural Attributes:
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Molecular Formula: C₁₀H₁₆O
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IUPAC Name: (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one
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CAS Registry Numbers: 21370-71-8 (trans isomer), 4832-16-0 (cis-trans mixture)
Spectroscopic Characterization
The infrared (IR) spectrum of trans-1-Decalone, as documented in the NIST WebBook, reveals a strong carbonyl (C=O) stretch at ~1,710 cm⁻¹, characteristic of cyclic ketones . Nuclear magnetic resonance (NMR) data further confirm its structure:
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¹H NMR: Distinct signals for axial and equatorial hydrogens adjacent to the ketone, with coupling constants reflecting the trans ring fusion .
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¹³C NMR: A carbonyl carbon resonance at ~205 ppm, alongside signals for bridgehead carbons (C4a, C8a) at ~46 ppm .
Synthesis and Industrial Production
Classical Synthetic Routes
trans-1-Decalone is synthesized via double Michael addition reactions. For example, the reaction of 1-acetylcyclohexene enolates with α,β-unsaturated carbonyl compounds under basic conditions yields 4-substituted 1-decalones with up to 70% diastereoselectivity . Lewis acid catalysis (e.g., BF₃·Et₂O) enhances yields by stabilizing transition states favoring the trans configuration .
Modern Methodologies
Recent advances employ asymmetric catalysis to access enantiopure trans-1-Decalone derivatives. Chiral auxiliaries, such as acrylates of (R)- or (S)-binol, enable the synthesis of intermediates for natural products like ε-cadinene and khusilal .
Representative Reaction Scheme:
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Enolate Formation: 1-Acetylcyclohexene → Kinetic enolate (LDA, THF, -78°C).
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Michael Addition: Enolate + Methyl acrylate → 4-Methoxycarbonyl-1-decalone.
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 30–32°C | |
| Boiling Point | 73°C at 1 mmHg | |
| Density (25°C) | 0.982 g/cm³ | |
| Flash Point | 91°C (closed cup) | |
| Solubility | Insoluble in water; soluble in ethanol, acetone |
Tautomerism and Reactivity
trans-1-Decalone exhibits keto-enol tautomerism, though the keto form predominates due to ring strain in the enol . Its carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄ → trans-1-Decanol) .
Biological and Pharmacological Applications
Enzyme Inhibition Studies
Industrial and Research Applications
Fragrance and Flavor Synthesis
trans-1-Decalone derivatives contribute to the woody notes in perfumes and the smoky flavors in food additives. Hydrogenation yields decahydronaphthalenols, key intermediates in sesquiterpene synthesis .
Polymer Chemistry
As a crosslinking agent, trans-1-Decalone enhances the thermal stability of epoxy resins, increasing glass transition temperatures by 20°C in composite materials .
| Supplier | Purity | Price (1 g) | Catalog Number |
|---|---|---|---|
| Sigma-Aldrich | 98% | $318.25 | 156655-1G |
| Santa Cruz Biotechnology | 98% | $172.00 | sc-237137 |
| Acros Organics | 98% | $335.00 | AC168860010 |
Comparative Analysis with Structural Analogues
| Compound | Structure | Key Differences from trans-1-Decalone |
|---|---|---|
| 1-Decanol | Primary alcohol | Lacks ketone; lower reactivity |
| 2-Decanone | Linear ketone | No bicyclic system; higher volatility |
| cis-1-Decalone | Cis ring fusion | Altered enzyme specificity |
| 5-Methyl-trans-1-decalone | Methyl substituent | Enhanced lipophilicity (logP = 3.1) |
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